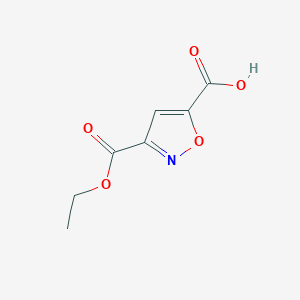
3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid
概要
説明
3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid is a compound that falls under the category of isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is widely used as a crucial moiety in drug discovery research .
Molecular Structure Analysis
The molecular formula of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid is C7H7NO5 . The structure of isoxazoles is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .科学的研究の応用
Drug Discovery and Development
Isoxazole rings, such as those found in 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid, are prevalent in many commercially available drugs due to their significant biological activity . They are particularly valued in drug discovery for their ability to bind to various biological targets, offering a diverse chemical space for potential therapeutic agents. This compound can be used to synthesize novel drugs with potential anticancer, antibacterial, and antimicrobial properties.
Organic Synthesis
In organic chemistry, 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid serves as a versatile building block for constructing complex molecules . Its reactivity allows for the creation of various functionalized heterocyclic scaffolds, which are essential for developing new synthetic methods and accelerating the drug discovery process.
Nanocatalysis
The compound’s structure is conducive to nanocatalysis applications, where it can be involved in the development of new eco-friendly synthetic strategies . It can be used to create catalysts that facilitate reactions at the nanoscale, leading to more efficient and sustainable chemical processes.
Sensing Applications
Isoxazole derivatives, including 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid, can be integrated into sensing devices due to their reactivity and ability to interact with various analytes . These compounds can be used to develop sensors with high sensitivity and selectivity for environmental monitoring or medical diagnostics.
Anticancer Research
The isoxazole moiety is a critical component in the design of anticancer drugs . Researchers can use 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid to synthesize compounds that may act as inhibitors for specific cancer-related proteins or pathways, contributing to the discovery of new anticancer therapies.
Diversity-Oriented Synthesis
This compound plays a significant role in diversity-oriented synthesis, which aims to produce a wide array of structurally diverse molecules for biological screening . It can be used to generate a diverse collection of molecules rapidly, thus expanding the scope of chemical entities available for drug development and other applications.
Safety And Hazards
The safety data sheet for a similar compound, 3-Methylisoxazole-5-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Given the significance of isoxazole in many commercially available drugs, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .
特性
IUPAC Name |
3-ethoxycarbonyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5/c1-2-12-7(11)4-3-5(6(9)10)13-8-4/h3H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICMWFKVBQBQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297572 | |
| Record name | 3-Ethyl 3,5-isoxazoledicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid | |
CAS RN |
133674-44-9 | |
| Record name | 3-Ethyl 3,5-isoxazoledicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133674-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl 3,5-isoxazoledicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(ethoxycarbonyl)-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)
![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)
![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)


